1-(2-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(2-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 2-chloro-3-methylbenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine and methyl groups on the phenyl ring contribute to its binding affinity with target proteins or enzymes, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
2-Chloro-3-methylbenzaldehyde: A precursor in the synthesis of 1-(2-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-one.
1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-one: A structurally similar compound with different substitution patterns on the phenyl ring.
1-(3-Methylphenyl)-2,2,2-trifluoroethan-1-one: Another analog with a methyl group in a different position.
Uniqueness: this compound is unique due to the specific combination of substituents on the phenyl ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H6ClF3O |
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Molecular Weight |
222.59 g/mol |
IUPAC Name |
1-(2-chloro-3-methylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H6ClF3O/c1-5-3-2-4-6(7(5)10)8(14)9(11,12)13/h2-4H,1H3 |
InChI Key |
JDWRSLIYHNCFFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
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